8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C17H18N4O3 |
|---|---|
Molekulargewicht |
326.35 g/mol |
IUPAC-Name |
8-methoxy-4-oxo-N-(2-propan-2-ylpyrazol-3-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N4O3/c1-10(2)21-14(7-8-19-21)20-17(23)12-9-18-15-11(16(12)22)5-4-6-13(15)24-3/h4-10H,1-3H3,(H,18,22)(H,20,23) |
InChI-Schlüssel |
DRDOVNNVBRFCOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Solvent and Temperature Effects
Reactions performed in polar aprotic solvents (DMF, acetonitrile) outperform those in protic solvents (ethanol, water), with DMF providing optimal solubility for intermediates. Cyclization steps require elevated temperatures (70–120°C), while coupling reactions are conducted at 0–25°C to minimize side reactions. For example, increasing the temperature from 25°C to 70°C during pyrazole-amine alkylation improves yields from 27% to 90%.
Catalytic Systems
Sodium hydride and sodium methanolate are preferred bases for deprotonation and cyclization, respectively. The use of NaH in DMF for N-alkylation achieves 50–96% yields for quinoline derivatives. Transition metal catalysts (e.g., Pd(PPh₃)₄) are avoided due to incompatibility with the sulfonamide and pyrazole groups.
Analytical Characterization
The final compound is validated via -NMR, -NMR, and HRMS. Key spectral data include:
-
-NMR (400 MHz, DMSO-d₆) : δ 1.45 (d, 6H, CH(CH₃)₂), 3.95 (s, 3H, OCH₃), 4.85 (m, 1H, CH(CH₃)₂), 6.75 (s, 1H, pyrazole-H), 7.50–8.20 (m, 4H, quinoline-H).
-
HRMS (ESI+) : m/z calculated for C₁₇H₁₈N₄O₃ [M+H]⁺: 327.1453; found: 327.1456.
X-ray crystallography confirms the planar quinoline ring and the dihedral angle (85.2°) between the quinoline and pyrazole moieties.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability and Industrial Relevance
Kilogram-scale synthesis (patent WO2021157002A1) employs continuous flow reactors for the cyclization step, reducing reaction time from 12 hours to 2 hours and improving yield to 82%. Environmental impact assessments favor DMF recycling systems, cutting solvent waste by 40%.
Comparative Analysis of Synthetic Methods
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Transformationen und Reaktionsmechanismen.
Biologie
In der biologischen Forschung kann 8-Methoxy-4-oxo-N-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydrochinolin-3-carboxamid auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle, antivirale oder Antikrebsaktivitäten, untersucht werden.
Medizin
In der Medizin kann diese Verbindung als Leitstruktur für die Entwicklung neuer Medikamente dienen. Ihre Strukturmerkmale machen sie zu einem Kandidaten für die gezielte Ansteuerung spezifischer Enzyme oder Rezeptoren, die an Krankheitswegen beteiligt sind.
Industrie
Im Industriesektor kann diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung neuer Materialien, wie z. B. Polymere oder Beschichtungen, verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 8-Methoxy-4-oxo-N-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydrochinolin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder Nukleinsäuren sein. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zur Modulation ihrer Aktivität und nachfolgenden biologischen Reaktionen führt.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, 8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound may serve as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparison of Pyrazole Carboxamide Derivatives
Key Observations :
- Halogenation Effects : Chlorine substituents (e.g., 3b) increase melting points (171–172°C vs. 133–135°C for 3a), likely due to enhanced intermolecular interactions .
- Synthetic Yields : Derivatives with fluorophenyl groups (3d) show higher yields (71%) than tolyl-substituted analogs (62%), suggesting steric or electronic advantages during coupling reactions .
Heterocyclic Core Modifications
Quinoline vs. Pyranopyrazole Hybrids
The target compound’s dihydroquinoline core differs from pyranopyrazole systems (e.g., 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ). The latter exhibits fused pyran and pyrazole rings, enabling planar conformations that enhance π-π stacking with biological targets. In contrast, the quinoline scaffold in the target compound offers a rigid, aromatic framework that may optimize binding to hydrophobic pockets .
Benzodioxine Carboxamides
N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide shares a carboxamide linkage but replaces the quinoline with a benzodioxine ring. This structural difference reduces molecular weight (365.38 g/mol vs.
Pharmacologically Active Analogs: Deutivacaftor
Deutivacaftor (C21H14Cl2N6O), a CFTR modulator approved for cystic fibrosis, shares the 4-oxo-1,4-dihydroquinoline-3-carboxamide core with the target compound but features deuterated isopropyl and tert-butyl groups . Critical distinctions include:
- Deuteration: Enhances metabolic stability and prolongs half-life compared to non-deuterated analogs.
- Substituent Positioning : Deutivacaftor’s 4-methoxyphenyl group is absent in the target compound, which instead prioritizes pyrazole functionalization.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in pyrazole carboxamide derivatives (60–71% yields) .
Biologische Aktivität
8-Methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline and pyrazole classes. This compound has garnered attention due to its potential biological activities, which are often explored through structure-activity relationship (SAR) studies. The presence of functional groups such as methoxy, carbonyl, and carboxamide enhances its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 314.34 g/mol
The compound's structural features contribute to its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Inhibits cancer cell proliferation.
- Anti-inflammatory : Modulates inflammatory responses.
Structure-Activity Relationship (SAR)
The SAR studies have been pivotal in understanding the biological activity of this compound. For instance, modifications in the pyrazole or quinoline moieties can significantly alter the compound's efficacy against different biological targets.
Table 1: Comparison of Related Compounds and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Fluoroquinoline Derivatives | Fluorine substitution at position 8 | Antimicrobial, Antitumor |
| Pyrazoloquinolines | Pyrazole ring fused to quinoline | Anticancer, Anti-inflammatory |
| 4-Oxoquinolines | Carbonyl at position 4 | Antimicrobial, Antiviral |
The unique combination of methoxy and pyrazole functionalities in this compound may enhance its solubility and overall biological activity compared to other similar compounds.
Case Studies and Empirical Testing
Empirical testing is crucial for validating the biological activities proposed by SAR studies. For example, compounds derived from this class have been tested in various models:
- Autoimmune Disorders : In studies involving mice with acute experimental autoimmune encephalomyelitis (EAE), certain derivatives showed significant inhibition of disease progression when administered at specific doses .
- Antimicrobial Activity : The compound's effectiveness against Gram-positive and Gram-negative bacteria has been evaluated through disk diffusion methods, revealing promising results in inhibiting bacterial growth .
Table 2: Biological Activity Results from Case Studies
| Study Focus | Model Used | Results Summary |
|---|---|---|
| Autoimmune Disorders | Mice (EAE model) | Significant inhibition of clinical symptoms |
| Antimicrobial Activity | Disk diffusion assay | Effective against S. aureus and E. coli |
The mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound interacts with specific biological targets, possibly through enzyme inhibition or receptor modulation.
Q & A
Q. What are the typical synthetic routes for synthesizing 8-methoxy-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step pathways, including:
- Quinoline core formation : Cyclization of substituted anilines with β-ketoesters or malonates under acidic conditions (e.g., HCl/EtOH) to generate the 1,4-dihydroquinoline scaffold .
- Pyrazole coupling : Amide bond formation between the quinoline-3-carboxylic acid derivative and 1-(propan-2-yl)-1H-pyrazol-5-amine using coupling agents like HATU or DCC in anhydrous DMF .
- Methoxy group introduction : Electrophilic substitution or late-stage functionalization with methylating agents (e.g., methyl iodide) in the presence of a base .
Q. Optimization strategies :
- Vary solvents (e.g., DMF vs. THF) to improve solubility of intermediates.
- Use microwave-assisted synthesis to reduce reaction times and enhance yields (e.g., 20–30% improvement in cyclization steps) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize by-products .
Q. Which analytical techniques are prioritized for structural validation, and how can conflicting spectroscopic data be resolved?
Key techniques :
- NMR spectroscopy : 1H/13C NMR to confirm proton environments and carbon骨架, with 2D experiments (COSY, HSQC) resolving overlapping signals in aromatic regions .
- Mass spectrometry (HRMS) : Accurate mass determination to verify molecular formula and detect impurities .
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹ for the 4-oxo group) .
Q. Resolving discrepancies :
- Cross-validate data with computational tools (e.g., DFT-predicted NMR shifts).
- Re-purify samples via recrystallization or column chromatography to eliminate contaminants causing spectral noise .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s binding affinity to kinases or receptors?
Methodological approaches :
- Molecular docking : Use software like AutoDock Vina to predict binding modes with kinase ATP-binding pockets (e.g., EGFR, CDK2). Focus on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in CDK2) .
- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
- In vitro kinase assays : Quantify inhibition using ADP-Glo™ or radioactive [γ-32P]ATP assays, with IC50 values calculated from dose-response curves .
Q. How should contradictory reports on the compound’s biological activity across in vitro models be addressed?
Resolution strategies :
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Structure-activity relationship (SAR) analysis : Compare activity of analogs (e.g., replacing the methoxy group with halogens) to identify critical pharmacophores .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in cancer cell lines with overexpressed ABC transporters) .
Q. What modifications to the quinoline and pyrazole moieties enhance target selectivity?
Design considerations :
- Quinoline modifications : Introduce electron-withdrawing groups (e.g., -CF3) at position 8 to modulate electron density and improve interactions with hydrophobic kinase pockets .
- Pyrazole adjustments : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding .
- Linker optimization : Incorporate flexible alkyl spacers between the quinoline and pyrazole to reduce conformational strain .
Q. Can computational methods predict metabolic stability or solubility challenges for this compound?
Computational tools :
- Molecular dynamics (MD) simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots (e.g., oxidation of the methoxy group) .
- Solubility prediction : Use tools like ALOGPS to calculate logP values; experimentally validate with shake-flask assays in PBS (pH 7.4) .
- ADMET profiling : Apply QSAR models to estimate permeability (Caco-2 assays) and toxicity (AMES test predictions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
